

FEN1-IN-4: A Technical Guide to its Discovery and Synthesis

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Compound of Interest		
Compound Name:	FEN1-IN-4	
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Abstract

Flap endonuclease 1 (FEN1) is a critical enzyme in DNA replication and repair, making it a compelling target for cancer therapy.[1] Overexpression of FEN1 is observed in numerous cancers and is associated with tumor progression and resistance to chemotherapy.[2][3] **FEN1-IN-4** is a potent inhibitor of FEN1, demonstrating significant potential for therapeutic development. This document provides a comprehensive technical overview of the discovery, chemical synthesis, and biological evaluation of **FEN1-IN-4**. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Discovery and Mechanism of Action

FEN1-IN-4, also known as FEN1 Inhibitor C2, JUN93587, and Compound 2, was identified as a potent inhibitor of human FEN1 (hFEN1).[4] It belongs to a class of N-hydroxyurea compounds that were discovered through high-throughput screening efforts aimed at identifying novel FEN1 inhibitors.[5]

The primary mechanism of action of **FEN1-IN-4** is the blockage of substrate entry to the FEN1 active site.[6] Crystallographic studies have shown that N-hydroxyurea inhibitors bind to the active site and coordinate with the catalytic magnesium ions, thereby preventing the DNA substrate from accessing the catalytic machinery necessary for cleavage.[5][6] This inhibition of FEN1's endonuclease activity leads to an accumulation of unprocessed DNA flap structures,



which can trigger DNA damage responses and ultimately lead to cell death, particularly in cancer cells with existing DNA repair deficiencies.[7]

Quantitative Data

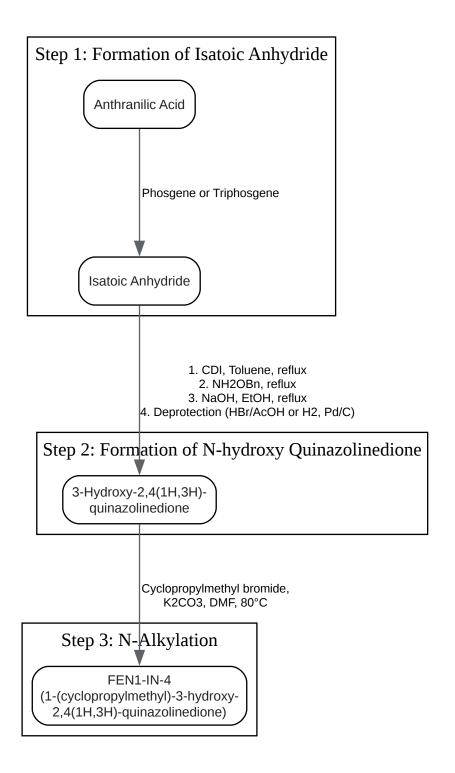
The following table summarizes the key quantitative data for **FEN1-IN-4**.

Parameter	Value	Species/System	Reference(s)
IC50 (hFEN1-336Δ)	30 nM	Human (in vitro, cell- free)	[4][8]
Cellular EC50 (CETSA)	5.1 μΜ	Human SW620 colon cancer cells	[9]

Chemical Synthesis Pathway

The chemical synthesis of **FEN1-IN-4**, or 1-(cyclopropylmethyl)-3-hydroxy-2,4(1H,3H)-quinazolinedione, can be achieved through a multi-step process starting from anthranilic acid. A plausible synthetic route is outlined below, based on established methods for the synthesis of N-substituted 3-hydroxyquinazoline-2,4(1H,3H)-diones.





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Figure 1: Proposed chemical synthesis pathway for **FEN1-IN-4**.

Detailed Synthesis Protocol (Proposed):



Step 1: Synthesis of Isatoic Anhydride from Anthranilic Acid Anthranilic acid is reacted with phosgene or a safer alternative like triphosgene in an appropriate solvent such as THF to yield isatoic anhydride.

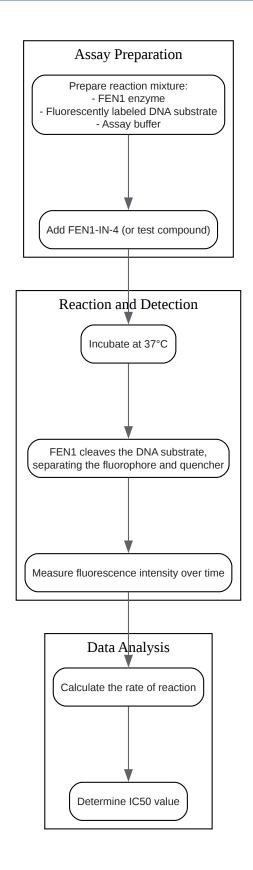
Step 2: Synthesis of 3-Hydroxy-2,4(1H,3H)-quinazolinedione Isatoic anhydride is first reacted with 1,1'-carbonyldiimidazole (CDI) in toluene under reflux. Subsequently, Obenzylhydroxylamine is added, and the reaction is refluxed further. The intermediate is then cyclized using a strong base like sodium hydroxide in ethanol under reflux. Finally, the benzyl protecting group is removed by treatment with hydrobromic acid in acetic acid or through catalytic hydrogenation (H2, Pd/C) to yield 3-hydroxy-2,4(1H,3H)-quinazolinedione.[4]

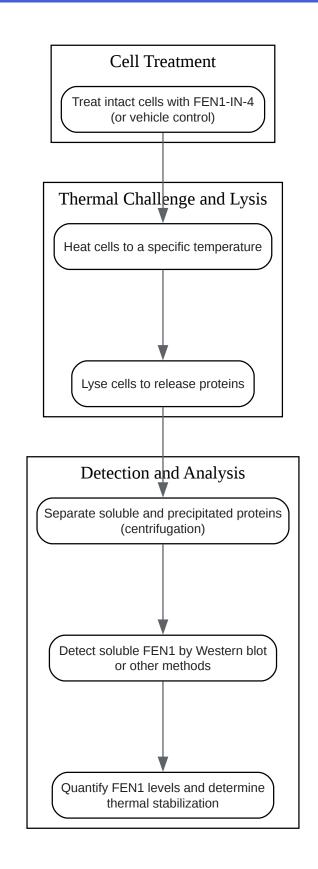
Step 3: Synthesis of **FEN1-IN-4** (N-Alkylation) 3-Hydroxy-2,4(1H,3H)-quinazolinedione is alkylated at the N-1 position using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at an elevated temperature (e.g., 80°C) to afford the final product, **FEN1-IN-4**.[4]

Experimental Protocols FEN1 Inhibition Assay (Fluorescence-Based)

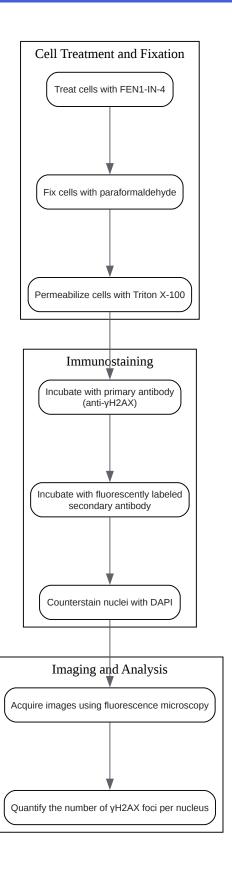
This assay is used to determine the in vitro inhibitory activity of compounds against FEN1.



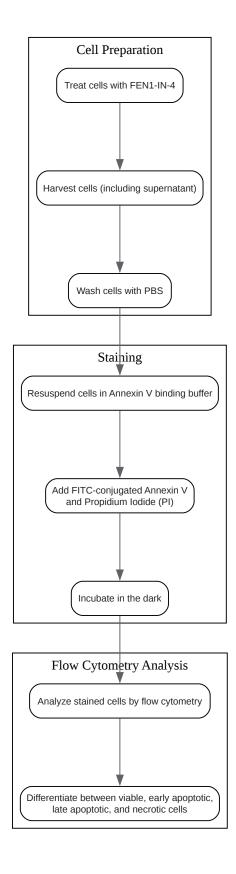




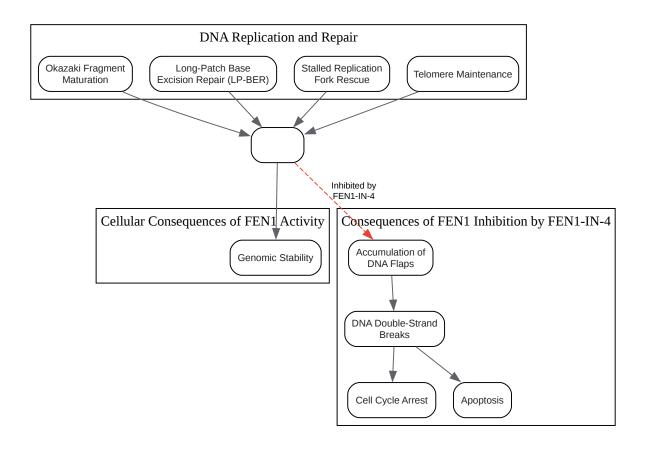












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